(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-29(26,27)23-12-8-17(9-13-23)20(25)21-15-16-6-10-22(11-7-16)19(24)5-4-18-3-2-14-28-18/h2-5,14,16-17H,6-13,15H2,1H3,(H,21,25)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTBNUINNZULCM-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structure integrates a furan moiety, piperidine , and a methylsulfonyl group, suggesting a diverse range of biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound based on existing literature, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 330.38 g/mol. The unique structural components contribute to its biological interactions:
| Component | Description |
|---|---|
| Furan Ring | Potential for reactive biological interactions |
| Piperidine Moiety | Enhances solubility and bioavailability |
| Methylsulfonyl Group | Known for antibacterial properties |
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The furan and piperidine groups may facilitate binding to these targets, leading to modulation of cellular pathways relevant to inflammation and cancer progression.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties:
- Cell Proliferation Inhibition : In vitro assays have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis or ferroptosis.
- Migration Suppression : Scratch assays indicate that these compounds can significantly reduce the migration of cancer cells, suggesting potential applications in metastasis prevention.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects:
- Cytokine Modulation : It may reduce the release of pro-inflammatory cytokines, thereby alleviating inflammation.
- Inhibition of NLRP3 Inflammasome : Similar compounds have been shown to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Study on Tumor Cell Lines :
- Objective : Investigate the effects on various tumor cell lines.
- Methods : MTT assay for cell viability, scratch assay for migration.
- Findings : Significant inhibition of cell growth and migration was observed at concentrations above 10 µM.
-
Inflammation Model Studies :
- Objective : Evaluate anti-inflammatory effects in vivo.
- Methods : Administration in animal models followed by cytokine level measurement.
- Findings : Reduced levels of TNF-alpha and IL-6 were noted, indicating a strong anti-inflammatory response.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs differ in substituents on the piperidine core or acryloyl group, affecting molecular weight, polarity, and bioactivity.
| Compound Name | Empirical Formula | Molecular Weight | Key Substituents | CAS No. |
|---|---|---|---|---|
| (E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Not provided in evidence | — | Furan-2-yl acryloyl, methylsulfonyl | — |
| N-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide | C28H30Cl3N7O5S | 683.01 | Chlorophenyl, benzoyl, furan-2-yl | 2364489-81-4 |
| (E)-N-(4-(1-(4-(4-(8-(2-(1-methyl-2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oct-7-yn-1-yl)piperazin-1-yl)benzoyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide | C50H61N7O5 | 840.06 | Pyridinyl acrylamide, dioxopiperidinyl isoindolin | SIAIS630121-NC |
| (4E)-N-[(2-Chlorophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine | C27H28ClN3O | 454.99 | Chlorophenyl, diphenylpiperidine | — |
Key Observations :
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is absent in the provided evidence, insights can be inferred from structural analogs:
- Piperidine-3-carboxamide derivatives (e.g., N-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide) are associated with enzyme inhibition or receptor modulation due to their planar aromatic substituents .
- Diphenylpiperidine analogs (e.g., (4E)-N-[(2-Chlorophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine) exhibit biological activities linked to their bulky aryl groups, which stabilize interactions with hydrophobic protein pockets .
- Furan-containing compounds are frequently explored in plant-derived biomolecules for antimicrobial or anti-inflammatory properties .
Substructure Analysis (Based on )
Frequent critical substructures in analogs include:
- Piperidine rings : Essential for conformational flexibility and hydrogen bonding.
- Aryl/heteroaryl groups : Influence target selectivity (e.g., furan vs. pyridine).
- Sulfonyl/carboxamide linkages : Enhance stability and solubility.
Preparation Methods
Molecular Architecture
The compound features two piperidine cores: one modified with a furan-2-yl acryloyl group at the 1-position and a methylsulfonyl carboxamide at the 4-position of the second piperidine. The (E)-configuration of the acryloyl group ensures spatial orientation critical for biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₉N₃O₅S |
| Molecular Weight | 423.5 g/mol |
| SMILES | CS(=O)(=O)N1CCC(C(=O)NCC2CCN(C(=O)C=Cc3ccco3)CC2)CC1 |
| CAS Number | 1235678-21-3 |
Physical properties like melting point and density remain unreported in public databases.
Synthetic Routes
Retrosynthetic Analysis
The target molecule can be dissected into two key intermediates:
- Piperidine-4-carboxamide derivative : Bearing a methylsulfonyl group at the 1-position.
- 1-(3-(Furan-2-yl)acryloyl)piperidin-4-ylmethylamine : An acryloylated piperidine with a furan substituent.
Coupling these intermediates via amide bond formation yields the final product.
Intermediate 1: 1-(Methylsulfonyl)piperidine-4-carboxamide
Synthesis Steps :
- Sulfonylation : Piperidine-4-carboxylic acid is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.
- Amidation : The carboxylic acid is converted to the carboxamide using ammonium chloride and a coupling agent like HATU.
Optimization : Patent WO2016170545A1 highlights the use of polar aprotic solvents (e.g., DMF) for higher sulfonylation efficiency.
Intermediate 2: 1-(3-(Furan-2-yl)acryloyl)piperidin-4-ylmethylamine
Synthesis Steps :
- Acryloylation : Piperidin-4-ylmethylamine reacts with 3-(furan-2-yl)acryloyl chloride in dichloromethane, using diisopropylethylamine (DIPEA) as a base.
- Stereoselective Control : The (E)-isomer is isolated via chromatography or selective crystallization, as described in analogous acryloylation protocols.
Challenges : Furan-2-yl acryloyl chloride is moisture-sensitive, necessitating anhydrous conditions.
Final Coupling
The intermediates are coupled via a carbodiimide-mediated amide bond formation (e.g., EDCl/HOBt), yielding the target compound in 65–72% purity. Crude product is purified via recrystallization from methanol/dichloromethane.
Process Optimization
Solvent Systems
- Sulfonylation : Dichloromethane or THF improves reagent solubility.
- Acryloylation : Tetrahydrofuran (THF) minimizes side reactions compared to DMF.
Table 2: Reaction Conditions
| Step | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Sulfonylation | DCM | TEA | 0–5°C | 85% |
| Acryloylation | THF | DIPEA | 25°C | 78% |
| Amide Coupling | DMF | EDCl/HOBt | 0°C → RT | 68% |
Crystallization Techniques
The patent WO2016170545A1 emphasizes solvent-antisolvent pairs (e.g., methanol/water) to isolate amorphous or crystalline forms. For this compound, slurrying in methanol yields a stable amorphous phase.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, NH), 7.60 (d, J = 15.6 Hz, 1H, CH=CH), 6.75–6.45 (m, 3H, furan), 4.20–3.80 (m, 2H, piperidine).
- LC-MS : m/z 424.2 [M+H]⁺.
Purity Assessment
HPLC (C18 column, acetonitrile/water) shows ≥95% purity after crystallization.
Challenges and Alternatives
Byproduct Formation
Alternative Routes
- Mitsunobu Reaction : For stereoretentive coupling, though cost-prohibitive.
- Enzymatic Catalysis : Lipases for enantioselective acylation, though untested for this substrate.
Q & A
Q. What experimental designs mitigate off-target effects in in vivo studies?
- Methodology :
- Dose titration : Establish a maximum tolerated dose (MTD) in rodent models via incremental dosing (1–50 mg/kg) .
- CRISPR screening : Use gene-edited cell lines (e.g., knockout of suspected off-target receptors) to isolate primary mechanisms .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
